![molecular formula C21H18O B12570461 2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene CAS No. 184636-21-3](/img/structure/B12570461.png)
2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene is a chemical compound with the molecular formula C21H18O It is characterized by the presence of a naphthalene moiety linked to a dihydronaphthalene group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated hydrocarbons.
Scientific Research Applications
2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene
- 2-{[(5,6-Dihydronaphthalen-1-yl)oxy]methyl}naphthalene
- 2-{[(5,7-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene
Uniqueness
2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
184636-21-3 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(5,6-dihydronaphthalen-2-yloxymethyl)naphthalene |
InChI |
InChI=1S/C21H18O/c1-3-7-19-13-16(9-10-17(19)5-1)15-22-21-12-11-18-6-2-4-8-20(18)14-21/h1,3-5,7-14H,2,6,15H2 |
InChI Key |
AAZJJTKUEQTHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=C(C=C2)OCC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


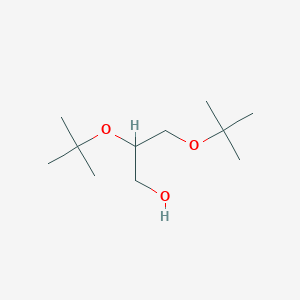
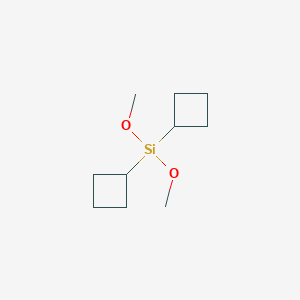

![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)

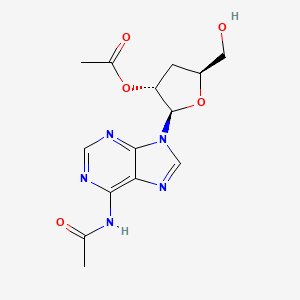
![N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12570405.png)
![N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}](/img/structure/B12570406.png)
![2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B12570407.png)
![2-[(Heptadec-4-yn-1-yl)oxy]oxane](/img/structure/B12570415.png)
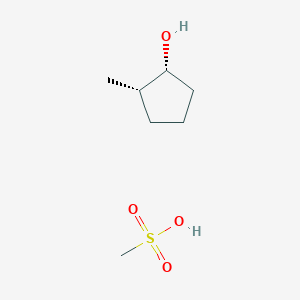
![2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate](/img/structure/B12570426.png)
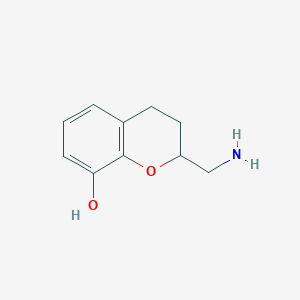
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
